Phenyl chloroacetate

Overview

Description

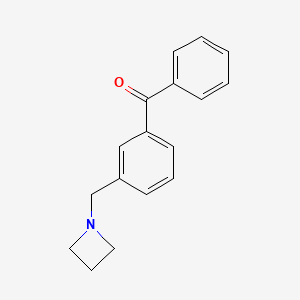

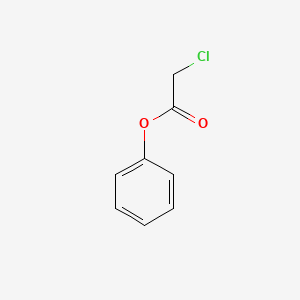

Phenyl chloroacetate, also known as p-chloroacetophenone, is a compound of the aromatic ketone class of organic compounds. It is a white crystalline solid with a characteristic odor and is used as an intermediate in the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds. This compound is soluble in polar solvents and insoluble in non-polar solvents. Its structure consists of a phenyl group attached to a chloroacetyl group, which is connected to a ketone group.

Scientific Research Applications

Fluorescent Probing

- Phenyl chloroacetate derivatives are used in the development of fluorescent probes. For instance, chloro-acetic acid 2-benzothiazol-2-yl-phenyl ester (HBT-AcCl) was synthesized for the sensitive and selective detection of cysteine and homocysteine over other amino acids. This application demonstrates the potential of this compound in developing simpler and more effective fluorescent probes for biochemical analyses (Nehra et al., 2020).

Crystal Structure Analysis

- Research into the crystal structures involving this compound compounds aids in the understanding of molecular interactions and bonding. For example, the study of 2-Anilino-4,6-dimethylpyrimidinium chloroacetate revealed insights into hydrogen bonding and molecular orientation, crucial for understanding molecular properties (Li et al., 2007).

Chemical Reaction Kinetics

- The compound has been used to study reaction mechanisms, such as the reaction between [chloro(phenyl)arsanyl]acetic and chloroacetic acids. This kind of research provides valuable information about reaction rates and thermodynamic parameters, which are important in synthetic chemistry and process engineering (Rakhmatullin et al., 2007).

Pharmaceutical Applications

- This compound derivatives are explored for their potential in pharmaceutical applications. For instance, studies on the synthesis of certain chloroacetamides, which include this compound structures, have shown promise for bioactivity and pharmacokinetics, indicating their potential use in drug development (Vastag et al., 2018).

Antimicrobial Activity

- There is research on the use of this compound derivatives in synthesizing compounds with antimicrobial properties. For instance, studies on substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide revealed promising antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Mohite & Bhaskar, 2010).

Future Directions

Mechanism of Action

Biochemical Pathways

Phenyl chloroacetate may be involved in various biochemical pathways. It’s possible that this compound could influence pathways related to the metabolism of phenolic compounds , but more research is needed to confirm this and to understand the full range of biochemical pathways affected by this compound.

properties

IUPAC Name |

phenyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUWUIVKDXDKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060722 | |

| Record name | Acetic acid, chloro-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

620-73-5 | |

| Record name | Acetic acid, 2-chloro-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL CHLOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, chloro-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6N46728S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Phenyl Chloroacetate primarily used for in scientific research?

A1: this compound is frequently employed as a model compound in chemical kinetics studies, particularly for investigating fast reactions. [] Its rapid hydrolysis in basic conditions makes it ideal for evaluating the performance of novel experimental setups designed for sub-millisecond measurements, such as microfabricated silicon mixers. []

Q2: Can you describe the synthesis of this compound and its use in polymer chemistry?

A2: While a specific synthesis route for this compound isn't detailed in the provided abstracts, its derivative, Dimethyl 1,4-phenylene-bis-oxyacetate, is synthesized by reacting a lower alkyl or this compound with a metal alkoxide. [] This compound serves as a monomer for producing radiation-sterilizable polymers suitable for medical applications like sutures and absorbent surgical products. [] Additionally, this compound derivatives play a role in synthesizing block copolymers. A "living" radical polymerization technique utilizes a macroinitiator containing the this compound moiety, known for its high initiation rate, to create block copolymers like poly(ethylene oxide)-block-poly(methyl methacrylate). []

Q3: How do substituents on the aromatic ring influence the fragmentation pattern of this compound in mass spectrometry?

A3: Research indicates that the fragmentation of aryl esters, including this compound, in mass spectrometry is significantly affected by both the aryl and acyl substituents. [] The study observed that esters with acyl groups possessing low ionization potentials, like this compound, exhibit more pronounced changes in fragmentation patterns due to variations in aryl substituents compared to those with acyl groups having high ionization potentials. [] This suggests that electron-donating or withdrawing groups on the aromatic ring can alter the electron density distribution, influencing the preferred fragmentation pathways during mass spectrometry analysis.

Q4: Are there any studies investigating the biological activity of this compound derivatives?

A4: Yes, recent studies have explored the antimicrobial properties of this compound derivatives. Specifically, 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives, synthesized from a this compound precursor, have demonstrated promising in vitro antibacterial activity against S. aureus and E. coli, and antifungal activity against C. albicans. [] These findings suggest potential applications for these derivatives in developing novel antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.